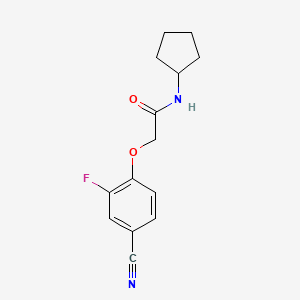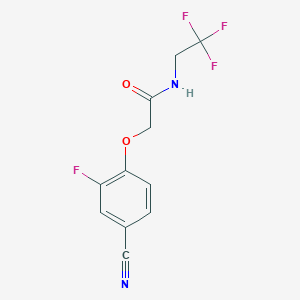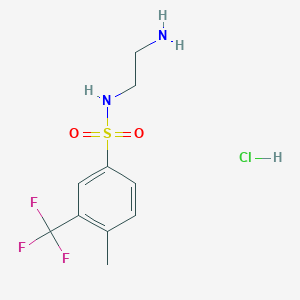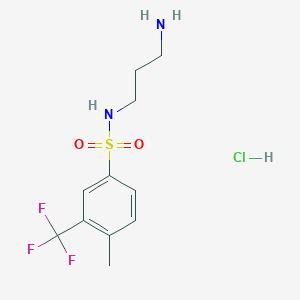![molecular formula C17H17N5O2 B7640541 [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone, also known as MTPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields including medicine, pharmacology, and biochemistry. MTPM is a member of the oxazole family of compounds, which are known for their biological activity and therapeutic potential.
作用机制
The mechanism of action of [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the proliferation and inducing the apoptosis of cancer cells (Wang et al., 2020). This compound has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane (Zhang et al., 2021).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In a study by Wang et al. (2020), this compound was found to inhibit the expression of proteins involved in cancer cell proliferation and induce the expression of proteins involved in apoptosis. In addition, this compound was found to decrease the production of reactive oxygen species (ROS) in cancer cells. Zhang et al. (2021) reported that this compound disrupts the bacterial cell membrane, leading to cell death.
实验室实验的优点和局限性
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques. This compound has also been shown to exhibit activity against several cancer cell lines and bacterial strains, making it a promising candidate for further study. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
未来方向
There are several future directions for the study of [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone. One area of research could be to further investigate its mechanism of action and potential targets in cancer cells and bacteria. Another area of research could be to study the pharmacokinetics and toxicity of this compound in vivo. Additionally, this compound could be modified to improve its potency and selectivity against specific cancer cell lines or bacterial strains. Finally, this compound could be studied for its potential use as a fluorescent probe for detecting other molecules or ions in biological systems.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 5-methyl-3-oxazolidinone with 1-(3-bromophenyl)-2-nitropropene in the presence of sodium hydride and DMF. This compound has been studied for its potential applications in pharmacology, biochemistry, and medicine. Its mechanism of action is not fully understood, but it has been shown to exhibit activity against several cancer cell lines and bacterial strains. This compound has several advantages for lab experiments, including its ease of synthesis and activity against multiple targets. However, its potential side effects and toxicity have not been extensively studied. There are several future directions for the study of this compound, including further investigation of its mechanism of action and potential targets, as well as its potential use as a fluorescent probe.
合成方法
The synthesis of [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone involves the reaction of 5-methyl-3-oxazolidinone with 1-(3-bromophenyl)-2-nitropropene in the presence of sodium hydride and DMF. The resulting intermediate is then reacted with 1H-1,2,3-triazole-4-carboxaldehyde to yield this compound. The synthesis of this compound has been reported in several studies, including a recent publication by Zhang et al. (2021).
科学研究应用
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone has been studied for its potential applications in various fields. In pharmacology, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and liver cancer (Wang et al., 2020). In addition, this compound has been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2021). This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions (Li et al., 2019).
属性
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-10-15(19-24-12)16-6-3-8-21(16)17(23)13-4-2-5-14(11-13)22-9-7-18-20-22/h2,4-5,7,9-11,16H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUQCBQRGLQAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)


![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)


![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)


![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)